molecular formula C15H15N5O2 B12620760 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-24-1

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12620760
CAS No.: 917759-24-1
M. Wt: 297.31 g/mol
InChI Key: QSZWYUYERPOWFF-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the pyridin-4-yl group and the 2-methoxyethoxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: The compound is explored for its use in materials science, such as in the development of novel polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(Pyridin-4-yl)thiazol-2-amine
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 3-(1-Carboxyalkyl)pyrido[2,3-d]pyrimidinediones

Uniqueness

4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the 2-methoxyethoxy group and the pyridin-4-yl substituent

Properties

CAS No.

917759-24-1

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-(2-methoxyethoxy)-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H15N5O2/c1-21-8-9-22-14-13-12(19-15(16)20-14)3-2-11(18-13)10-4-6-17-7-5-10/h2-7H,8-9H2,1H3,(H2,16,19,20)

InChI Key

QSZWYUYERPOWFF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NC=C3)N

Origin of Product

United States

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